molecular formula C13H18N6OS B2974900 N-tert-butyl-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 731788-61-7

N-tert-butyl-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No. B2974900
CAS RN: 731788-61-7
M. Wt: 306.39
InChI Key: OVEPCQTUEQFAJH-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide, also known as MPTA, is a chemical compound used in scientific research. It is a triazole-based compound that has been synthesized and studied for its potential applications in various fields.

Scientific Research Applications

Hydrogen Bonding and Molecular Interaction

Research on similar compounds has shown that hydrogen bonding plays a crucial role in determining the molecular structure and interaction patterns. For instance, studies on substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides have revealed complex hydrogen-bonding patterns that link molecules into chains or sheets, contributing to their potential utility in designing supramolecular assemblies (López et al., 2010).

Coordination Complexes and Antioxidant Activity

The creation of coordination complexes with pyrazole-acetamide derivatives has been explored, highlighting the effects of hydrogen bonding on self-assembly processes. Such complexes demonstrate significant antioxidant activities, suggesting their potential for applications in oxidative stress management and as functional materials in various chemical contexts (Chkirate et al., 2019).

Anti-inflammatory and Antiarthritic Applications

Compounds with gamma-sultam skeletons, including antioxidants, have shown potent inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, as well as interleukin-1 production. These findings suggest their potential as anti-inflammatory and antiarthritic agents, with some candidates advancing to clinical trials (Inagaki et al., 2000).

Synthetic Methodologies and Chemical Transformations

Investigations into chemoselective acetylation processes using immobilized lipase have provided insights into efficient synthetic pathways for producing intermediates critical for pharmaceutical applications, including antimalarial drugs. These studies contribute to the understanding of reaction mechanisms and kinetics, facilitating the development of novel synthetic strategies (Magadum & Yadav, 2018).

Larvicidal and Antimicrobial Properties

The synthesis and evaluation of novel triazinone derivatives have indicated their potential larvicidal and antimicrobial activities. Such studies underscore the importance of chemical derivatives in addressing public health challenges related to microbial infections and vector control (Kumara et al., 2015).

properties

IUPAC Name

N-tert-butyl-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6OS/c1-13(2,3)16-10(20)8-21-12-18-17-11(19(12)4)9-7-14-5-6-15-9/h5-7H,8H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEPCQTUEQFAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NN=C(N1C)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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